N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide
Description
N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide is a hydrazide derivative characterized by a benzamide core linked to a hydrazine moiety bearing a 3-(allyloxy)benzylidene substituent. Its structure features:
Properties
CAS No. |
765298-51-9 |
|---|---|
Molecular Formula |
C22H25N3O4 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[2-oxo-2-[(2E)-2-[(3-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]-4-propoxybenzamide |
InChI |
InChI=1S/C22H25N3O4/c1-3-12-28-19-10-8-18(9-11-19)22(27)23-16-21(26)25-24-15-17-6-5-7-20(14-17)29-13-4-2/h4-11,14-15H,2-3,12-13,16H2,1H3,(H,23,27)(H,25,26)/b24-15+ |
InChI Key |
HKEQAHTUKLLLMT-BUVRLJJBSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)OCC=C |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=CC=C2)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide typically involves a multi-step process. One common method involves the condensation of 3-(allyloxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone intermediate. This intermediate is then reacted with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The allyloxy and propoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acids, or bases depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. The hydrazone group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or signaling pathways. This interaction can result in the modulation of cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The target compound shares a core hydrazide-linked benzamide framework with several analogs. Key differences lie in substituent positioning and functional groups:
*Estimated based on structural similarity to and .
Key Observations:
Substituent Position : The 3-allyloxy group in the target compound (vs. 4-substituted analogs) may alter steric interactions in biological targets, affecting binding affinity .
Functional Groups: Benzamide vs. Allyloxy vs.
Q & A
Basic Research Questions
Q. What are the key synthetic routes and optimization strategies for N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide?
- Methodological Answer : The synthesis involves multi-step reactions, including hydrazone formation via condensation of 3-(allyloxy)benzaldehyde derivatives with hydrazine intermediates. Catalysts like triethylamine are critical for facilitating acylhydrazone bond formation . Solvent selection (e.g., ethanol or DMSO) impacts yield, while purification via recrystallization (methanol/water) or HPLC ensures purity . Reaction monitoring via TLC or NMR spectroscopy is essential to confirm intermediate stages .
Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are most reliable?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies functional groups, such as the allyloxy proton signals at δ 4.5–5.5 ppm and hydrazine NH peaks near δ 8–10 ppm . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺). X-ray crystallography provides definitive stereochemical data for the benzylidene hydrazine moiety, resolving ambiguities in E/Z isomerism .
Q. What preliminary assays are recommended to assess its biological activity?
- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric substrates . For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations. Include positive controls (e.g., staurosporine for kinases) and validate results via dose-response curves .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) predict the compound’s interaction with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites on the hydrazine and benzamide moieties . Molecular docking (AutoDock Vina) models interactions with kinase ATP-binding pockets, prioritizing residues like Lys68 or Asp184 in target proteins. Validate predictions with mutational studies .
Q. What strategies address solubility challenges in pharmacological assays?
- Methodological Answer : Solubility can be improved using co-solvents (e.g., DMSO ≤1% v/v) or surfactants (Tween-80). For in vivo studies, formulate as nanoemulsions or cyclodextrin complexes. Measure solubility via shake-flask method in PBS (pH 7.4) and compare with logP values predicted by ChemDraw .
Q. How should researchers resolve contradictory data in reported biological activities?
- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values) may arise from assay conditions (e.g., ATP concentration in kinase assays). Replicate studies under standardized protocols . Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity). Structural analogs (e.g., replacing propoxy with ethoxy groups) can isolate pharmacophore contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
